Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride
Overview
Description
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a chemical compound with the molecular weight of 235.11 . The compound is part of the azetidine family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 235.11 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved data.Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and Antimicrobial Activity : A study by Ayyash and Habeeb (2019) demonstrated the synthesis of novel 2-azetidinones derived from pyrazin dicarboxylic acid, showing significant antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
- Antitubercular Activity : Pramod et al. (2021) synthesized 3-Chloro-1-phenyl-4-(pyridine-4yl-)azetidin-2-one derivatives, which showed potential as anti-tubercular agents (Pramod et al., 2021).
Synthesis and Characterization
- Novel Synthesis Methods : Thomas et al. (2016) described the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, indicating the versatility of 2-azetidinone in synthesis (Thomas et al., 2016).
- Preparation of Complexes : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands, highlighting its utility in the preparation of metal complexes (Casarrubios et al., 2015).
Potential Antidepressant and Nootropic Agents
- CNS Active Agent Development : Research by Thomas et al. (2016) also explored the potential of synthesized 2-azetidinone analogues as antidepressant and nootropic agents, indicating its relevance in central nervous system (CNS) drug development (Thomas et al., 2016).
Catalytic Applications
- Asymmetric Catalysis : Wang et al. (2008) evaluated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating its use in asymmetric synthesis (Wang et al., 2008).
Antiviral Evaluation
- Nucleoside Analogs : Hosono et al. (1994) synthesized [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl]pyrimidine nucleosides as analogs of oxetanocin-A for antiviral evaluation, although they did not show significant activity in tests (Hosono et al., 1994).
Properties
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;/h1-4,7,10H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETULSAYLHHPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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